1-Octene, 1,1-dibromo-
CAS No.: 73383-25-2
Cat. No.: VC19374051
Molecular Formula: C8H14Br2
Molecular Weight: 270.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73383-25-2 |
|---|---|
| Molecular Formula | C8H14Br2 |
| Molecular Weight | 270.00 g/mol |
| IUPAC Name | 1,1-dibromooct-1-ene |
| Standard InChI | InChI=1S/C8H14Br2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3 |
| Standard InChI Key | PHBMJDSRZYQBPS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=C(Br)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1,1-dibromooct-1-ene reflects the positioning of bromine atoms on the first carbon of an eight-carbon chain, with a double bond between C1 and C2 . The molecular formula C₈H₁₄Br₂ is corroborated by high-resolution mass spectrometry, yielding an average mass of 270.008 Da and a monoisotopic mass of 267.946225 Da . The SMILES notation CCCCCCC=C(Br)Br unambiguously defines the connectivity, emphasizing the terminal dibrominated alkene motif .
Stereochemical Considerations
Synthetic Pathways and Methodological Challenges
Hypothesized Routes of Synthesis
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Electrophilic Bromination: Direct addition of bromine (Br₂) to 1-octyne under controlled conditions, though this often produces 1,2-dibromoalkanes unless radical stabilization or steric effects favor geminal addition .
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Halogen Exchange Reactions: Substitution of chlorine or iodine atoms in pre-halogenated alkenes using brominating agents like HBr or PBr₃.
The absence of experimental details for 1,1-dibromooct-1-ene underscores a critical research gap, necessitating further investigation into regioselective bromination strategies.
Analytical Validation
Purification of 1,1-dibromooct-1-ene would likely involve fractional distillation or column chromatography, followed by characterization via:
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Nuclear Magnetic Resonance (NMR): Expected vinyl proton signals near δ 5.5–6.0 ppm (C=CH₂Br₂) and alkyl chain resonances (δ 0.8–1.5 ppm).
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Gas Chromatography-Mass Spectrometry (GC-MS): Molecular ion peak at m/z 270 with characteristic bromine isotope patterns (1:1 ratio for Br₂) .
Reactivity and Chemical Transformations
Elimination Reactions
The gem-dibromo group may undergo dehydrohalogenation under basic conditions to yield 1-octyne, though competing pathways (e.g., β-hydride elimination) could produce isomeric alkenes. For example:
Controlling reaction temperature and base strength would be critical to favoring alkyne formation .
Nucleophilic Substitution
Bromine atoms in 1,1-dibromooct-1-ene are susceptible to nucleophilic attack. For instance, treatment with aqueous silver nitrate (AgNO₃) could replace bromine with hydroxyl groups, forming 1,1-dihydroxyoct-1-ene:
Such reactions remain theoretical without empirical validation.
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